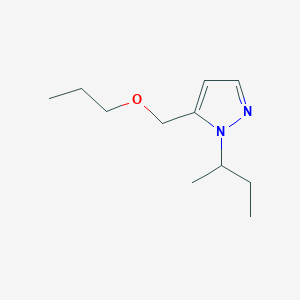
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Sec-butyl-5-(propoxymethyl)-1H-pyrazole, also known as SPM-927, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the pyrazole class of organic molecules and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole is not yet fully understood. However, it is believed to act on the GABAergic system in the brain, which is involved in the regulation of pain and anxiety. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to increase the release of GABA in the brain, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects. In addition to its analgesic and anxiolytic properties, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to have anti-inflammatory effects. It has also been shown to reduce oxidative stress and improve mitochondrial function in animal models.
実験室実験の利点と制限
One advantage of using 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is that it has been shown to be effective in animal models of neuropathic pain. This makes it a useful tool for studying the mechanisms of neuropathic pain and developing new therapeutic agents for this condition. However, one limitation of using 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is that its mechanism of action is not yet fully understood. This makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research involving 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole. One area of research that warrants further investigation is the mechanism of action of this compound. Understanding how 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole works at the molecular level could lead to the development of more effective therapeutic agents for neuropathic pain and other conditions. Another area of research that could be explored is the potential use of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to determine the safety and efficacy of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole in humans, which could pave the way for clinical trials of this compound.
合成法
The synthesis of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole involves a multi-step process that begins with the reaction of 2-bromo-1-butene with hydrazine hydrate to form 1-butyl-3-hydrazinyl-1-propene. This intermediate is then reacted with propylene oxide to form 1-butyl-3-(propoxymethyl)-1H-pyrazole. Finally, the sec-butyl group is introduced through a Grignard reaction with sec-butylmagnesium bromide to form 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole.
科学的研究の応用
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has been found to exhibit potential therapeutic properties in a range of scientific research applications. One area of research where 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole has shown promise is in the treatment of neuropathic pain. Studies have found that 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole can reduce pain sensitivity in animal models of neuropathic pain, suggesting that it may be a useful therapeutic agent for this condition.
特性
IUPAC Name |
1-butan-2-yl-5-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-8-14-9-11-6-7-12-13(11)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYXAKIHVLXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=NN1C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2907471.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2907472.png)
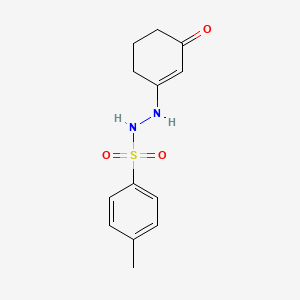
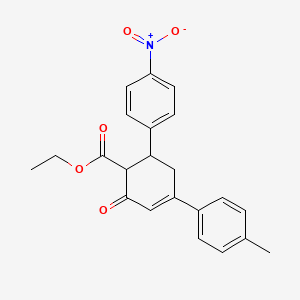

![Cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B2907478.png)
![5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B2907481.png)
![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2907482.png)
![3-fluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2907483.png)
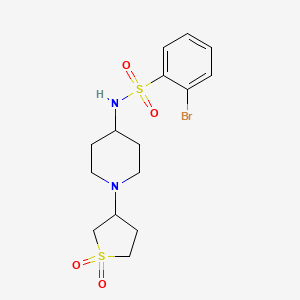
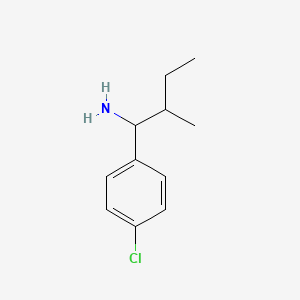
![Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate](/img/structure/B2907486.png)
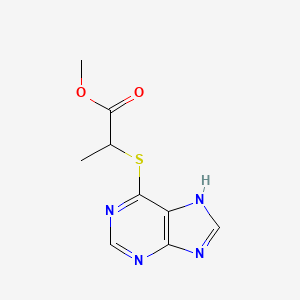
![N-[4-({[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2907490.png)